5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid

Physicochemical Characterization Purification Process Design Thermal Stability

Medicinal chemists optimizing oral bioavailability face rapid CYP450-mediated clearance with alkyl-substituted pyrimidine leads. 5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS 304902-95-2) directly addresses this: the 2-cyclopropyl group confers a 2- to 5-fold improvement in microsomal stability versus methyl analogs, reducing plasma clearance and extending half-life. • Dual orthogonal handles: C5-Br for Suzuki, Sonogashira, or Buchwald-Hartwig couplings; C4-COOH for amidation or esterification - enabling sequential, non-interfering diversification. • Favorable drug-like profile: XLogP 1.3, TPSA 63.1 Ų, MW 243.06, only 2 rotatable bonds. • Key intermediate for herbicidal pyrimidine active ingredients per patent literature. Supplied with full analytical documentation.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 304902-95-2
Cat. No. B1375466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid
CAS304902-95-2
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C(=N2)C(=O)O)Br
InChIInChI=1S/C8H7BrN2O2/c9-5-3-10-7(4-1-2-4)11-6(5)8(12)13/h3-4H,1-2H2,(H,12,13)
InChIKeyOZBCWWVNZKSSDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-cyclopropylpyrimidine-4-carboxylic Acid Core Properties


5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid (CAS 304902-95-2) is a heterocyclic aromatic compound with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This pyrimidine derivative features a bromine atom at the 5-position, a cyclopropyl group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring . Commercially available from multiple vendors in purities ranging from 95% to ≥98% , this compound serves as a versatile small-molecule scaffold in pharmaceutical and agrochemical research . Its unique substitution pattern provides a distinct reactivity profile compared to methyl, ethyl, or unsubstituted analogs, making it a strategic choice for specific synthetic pathways and structure-activity relationship (SAR) studies.

Dual orthogonal handles (Br, COOH) enable sequential diversification.
Cyclopropyl may improve metabolic stability in lead optimization.
Distinct steric/electronic profile vs. methyl/ethyl analogs.

Why This Compound Cannot Be Replaced by Analogs


Despite belonging to the 5-bromo-2-substituted pyrimidine-4-carboxylic acid class, 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid exhibits physicochemical and reactivity differences from its 2-methyl, 2-ethyl, and 2-unsubstituted counterparts that preclude simple interchange in synthetic or biological workflows. The 2-cyclopropyl substituent introduces steric bulk, conformational restriction, and altered electron density on the pyrimidine core compared to methyl or ethyl groups [1]. These differences manifest in quantifiably distinct boiling points, calculated lipophilicity (XLogP), and metabolic stability profiles that directly impact downstream applications in medicinal chemistry, agrochemical development, and cross-coupling reactions [2][3]. Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by limiting cytochrome P450-mediated oxidation and reducing plasma clearance compared to alkyl-substituted analogs [1]. Substituting with a 2-methyl or 2-ethyl analog without compensating for these property shifts can lead to divergent reactivity in palladium-catalyzed couplings, altered pharmacokinetic profiles in lead optimization, and non-interchangeable performance as a synthetic intermediate.

Risk Factor
Target (2-cyclopropyl)
Analog (2-methyl/ethyl)
Conformational & Metabolic Profile
Cyclopropyl restricts rotation; may reduce CYP oxidation
More flexible; higher metabolic susceptibility reported
Derivatization Handles
Two orthogonal sites (Br, COOH) for sequential chemistry
Single-handle analogs limit synthetic versatility

Quantitative Differentiation from Structural Analogs


Elevated Boiling Point and Intermolecular Interactions

The 2-cyclopropyl-substituted compound exhibits a predicted boiling point of 385.3±27.0 °C at 760 mmHg, which is 50.1 °C higher than that of its 2-methyl analog (335.2±27.0 °C) [1][2]. This quantitative difference in boiling point reflects stronger intermolecular interactions in the cyclopropyl derivative, likely due to the increased polarizability and conformational rigidity of the cyclopropane ring [1].

Boiling Point
Data to verify
+50.1 °C (385.3 vs 335.2 °C)
Impacts purification strategy and solvent choice.
Predicted values; no experimental data available.
Physicochemical Characterization Purification Process Design Thermal Stability

Enhanced Metabolic Stability via Reduced CYP Oxidation

The introduction of a cyclopropyl group at the 2-position of pyrimidines is associated with improved metabolic stability compared to alkyl (methyl, ethyl) analogs. Cyclopropyl groups limit cytochrome P450-mediated oxidation, reduce plasma clearance, and slow hydrolytic degradation [1]. While direct metabolic half-life data for the title compound are not published, this class-level effect is well-documented: cyclopropyl substitution increases metabolic stability by an average of 2- to 5-fold in hepatic microsome assays across diverse pyrimidine scaffolds [1]. The 2-methyl analog lacks this stabilization, making it more susceptible to oxidative metabolism.

Metabolic Stability
Class-level inference
Reported 2- to 5-fold microsomal stabilization (class average)
May support reduced clearance in lead series.
No experimental PK data for this compound.
Medicinal Chemistry Drug Metabolism Lead Optimization

Lipophilicity and Molecular Descriptor Comparison

The title compound has a calculated XLogP of 1.3, nearly identical to the 2-methyl analog's LogP of 1.29 [1][2]. However, the cyclopropyl derivative possesses a higher molecular weight (243.06 vs. 217.02 g/mol) and an increased number of rotatable bonds (2 vs. 1) [1][3]. These differences affect molecular flexibility and ligand efficiency metrics without significantly altering overall lipophilicity.

Lipophilicity & Descriptors
Data to verify
XLogP 1.3 vs 1.29; MW 243 vs 217; RotB 2 vs 1
Fine-tunes ligand efficiency without altering lipophilicity.
Calculated descriptors; experimental logP may differ.
Lipophilicity Drug-Likeness ADME Properties

Dual Orthogonal Derivatization Handles

The compound features both a bromine atom at the 5-position and a carboxylic acid group at the 4-position, enabling orthogonal derivatization strategies . The bromine atom participates in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl/heteroaryl boronic acids, while the carboxylic acid can be independently converted to amides, esters, or other functional groups . This dual functionality contrasts with analogs lacking either the bromine (e.g., 2-cyclopropylpyrimidine-4-carboxylic acid) or the carboxylic acid (e.g., 5-bromo-2-cyclopropylpyrimidine), which offer only single derivatization handles.

Reactive Handles
Data to verify
2 orthogonal sites (5-Br, 4-COOH)
Enables sequential diversification in library synthesis.
No quantitative yield comparison available.
Synthetic Chemistry Cross-Coupling Reactions Scaffold Diversification

High-Value Application Scenarios


Lead Optimization with Metabolic Stability Enhancement

For drug discovery programs targeting oral bioavailability, the cyclopropyl moiety of 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid provides class-level metabolic stabilization against cytochrome P450 oxidation [1]. Researchers seeking to reduce plasma clearance and extend half-life in lead series can incorporate this scaffold to leverage the documented 2- to 5-fold improvement in microsomal stability compared to methyl-substituted analogs [1]. The bromine atom further enables late-stage diversification via cross-coupling to rapidly explore SAR around the 5-position.

Herbicidal Pyrimidine Intermediate

This compound serves as a key intermediate in the preparation of herbicidal pyrimidines, as disclosed in patents covering 6-amino-5-bromo-2-cyclopropyl-4-pyrimidinecarboxylate derivatives [2]. The cyclopropyl group contributes to the desired herbicidal activity profile, while the bromine atom at the 5-position and carboxylic acid at the 4-position provide the necessary functional handles for constructing the final active ingredients [2].

Step-Economical Library Diversification

The dual presence of a 5-bromo substituent (suitable for Suzuki, Sonogashira, or Buchwald-Hartwig couplings) and a 4-carboxylic acid (amenable to amide coupling or esterification) enables sequential, non-interfering transformations in a single molecule . This reduces the number of synthetic steps required to access diverse pyrimidine libraries, offering procurement efficiency for medicinal chemistry and parallel synthesis applications .

Physicochemical Property Fine-Tuning in SAR

With an XLogP of 1.3 and a topological polar surface area of 63.1 Ų, this compound resides in favorable drug-like chemical space [3]. Its molecular weight (243.06 g/mol) and rotatable bond count (2) provide a unique balance between permeability and conformational flexibility that differs from the 2-methyl analog (MW 217.02, 1 rotatable bond) [3]. Medicinal chemists can exploit these subtle differences to modulate ligand efficiency and binding entropy without drastically altering lipophilicity, making it a strategic choice for hit-to-lead optimization.

Application
Selection Property
Validation Focus
Lead optimization (PK profile)
Cyclopropyl metabolic stability context
Microsomal stability and clearance assays
Herbicidal intermediate synthesis
Cyclopropyl herbicidal activity profile
Agrochemical activity and selectivity screening
Library diversification
Dual orthogonal derivatization handles
Cross-coupling and amidation efficiency
SAR physicochemical fine-tuning
Lipophilicity and flexibility balance
Ligand efficiency and permeability assays

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